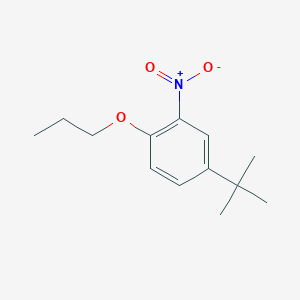

4-Tert-butyl-2-nitrophenyl propyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-nitro-1-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMXYGWDLTFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694824 | |

| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33353-60-5 | |

| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Tert-butyl-2-nitrophenyl propyl ether" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Tert-butyl-2-nitrophenyl propyl ether

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 33353-60-5).[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the Williamson ether synthesis, a robust and efficient method for preparing this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and outline a complete analytical workflow for the structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound, with the molecular formula C13H19NO3, is a nitroaromatic compound whose structure is amenable to further functionalization, making it a key building block in organic synthesis.[1] The presence of the nitro group allows for reduction to an amine, which can then undergo a variety of coupling reactions. The ether linkage is generally stable, and the tert-butyl group provides steric bulk and influences solubility. Understanding a reliable synthetic route and having a complete characterization dataset is crucial for its application in multi-step synthetic campaigns.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][4]

Mechanistic Rationale and Reagent Selection

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The acidic phenolic proton of 4-tert-butyl-2-nitrophenol is removed by a suitable base to generate the corresponding phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide and displacing the halide leaving group to form the desired ether bond.

The choice of reactants is critical for maximizing yield and minimizing side reactions. There are two possible disconnections for the target ether:

-

Route A (Preferred): 4-tert-butyl-2-nitrophenoxide + Propyl Halide

-

Route B (Disfavored): Propoxide + 4-tert-butyl-2-nitrohalobenzene

Route A is strongly preferred because the SN2 reaction works best with primary alkyl halides like 1-bromopropane or 1-iodopropane.[3][5] Using a tertiary alkyl halide, as would be required in the reverse approach (Route B), would lead almost exclusively to an elimination (E2) reaction rather than substitution.[6]

Causality behind Experimental Choices:

-

Base Selection: A moderately strong base is required to fully deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, they are also highly reactive and require strictly anhydrous conditions.[7] A more practical and safer choice for this specific substrate is potassium carbonate (K₂CO₃), which is a non-hygroscopic solid base, strong enough to deprotonate the phenol, especially when heated.

-

Solvent Selection: A polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic phenoxide intermediate and the organic halide but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile. This environment accelerates the rate of the SN2 reaction.

-

Alkyl Halide: 1-Iodopropane is an excellent electrophile due to iodine being a superb leaving group. However, 1-bromopropane is often a more cost-effective and readily available alternative that provides excellent results.

Reaction Mechanism Diagram

The diagram below illustrates the SN2 mechanism for the synthesis of this compound.

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment

-

Reactants:

-

Solvent: Acetone, anhydrous

-

Work-up Reagents: Deionized water, Diethyl ether, Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄), anhydrous

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butyl-2-nitrophenol (10.0 g, 51.2 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (10.6 g, 76.8 mmol, 1.5 equivalents) and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (7.0 mL, 76.8 mmol, 1.5 equivalents) dropwise.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to obtain the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| CAS Number | 33353-60-5 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.30 g/mol | [2] |

| Appearance | Yellow crystalline solid or oil | [1] |

| Boiling Point | 326 °C | [2] |

| Density | 1.054 g/cm³ | [2] |

Spectroscopic Data

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | d, J ≈ 2.5 Hz | 1H | Ar-H (H3, ortho to NO₂) |

| ~ 7.55 | dd, J ≈ 9.0, 2.5 Hz | 1H | Ar-H (H5, meta to NO₂) |

| ~ 6.95 | d, J ≈ 9.0 Hz | 1H | Ar-H (H6, ortho to O-propyl) |

| ~ 4.05 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂-CH₃ |

| ~ 1.85 | sextet, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂ -CH₃ |

| ~ 1.35 | s | 9H | -C(CH₃ )₃ |

| ~ 1.05 | t, J ≈ 7.5 Hz | 3H | -O-CH₂-CH₂-CH₃ |

Note: The protons on the carbon adjacent to the ether oxygen are shifted downfield to ~4.05 ppm.[10]

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts (in ppm) in CDCl₃ are:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C -O |

| ~ 148 | Ar-C -tert-butyl |

| ~ 141 | Ar-C -NO₂ |

| ~ 125 | Ar-C H |

| ~ 123 | Ar-C H |

| ~ 113 | Ar-C H |

| ~ 72 | -O-C H₂- |

| ~ 35 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

| ~ 22 | -CH₂-C H₂-CH₃ |

| ~ 10 | -CH₂-CH₂-C H₃ |

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (propyl, t-butyl) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| 1530-1475 | Strong | Asymmetric N-O stretch (NO₂) [11] |

| 1360-1290 | Strong | Symmetric N-O stretch (NO₂) [11] |

| ~1250 | Strong | Aryl-Alkyl Ether C-O stretch (asymmetric)[10] |

| ~1050 | Strong | Aryl-Alkyl Ether C-O stretch (symmetric)[10] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 237.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the propyl group (M-43), loss of propene (M-42), and cleavage of the tert-butyl group (M-57).

Conclusion

The Williamson ether synthesis offers a highly efficient, reliable, and scalable method for the preparation of this compound from commercially available starting materials. The detailed protocol and comprehensive characterization data provided in this guide serve as a robust framework for researchers and scientists. The self-validating nature of the protocol, combined with the detailed analytical benchmarks, ensures that high-purity material can be consistently produced for applications in pharmaceutical and agrochemical research and development.

References

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]

-

Study.com. Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]

- 9. 4-tert-Butyl-2-nitrophenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-2-nitrophenyl propyl ether in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Tert-butyl-2-nitrophenyl propyl ether. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility, predictive analysis, and practical methodologies for experimental determination.

Introduction: The Significance of Solubility for this compound

This compound, a yellow crystalline solid with the molecular formula C13H19NO3, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility in organic synthesis is fundamentally linked to its solubility.[1] Understanding how this compound dissolves in various organic solvents is critical for:

-

Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is paramount for achieving optimal reaction rates and maximizing product yield.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is the cornerstone of effective purification techniques such as recrystallization.

-

Formulation Development: For applications in agrochemicals or pharmaceuticals, solubility in various carriers and delivery systems is a key determinant of bioavailability and efficacy.

-

Process Design and Scale-up: Predicting and controlling solubility is essential for the design of robust and efficient manufacturing processes.

This guide will provide the foundational knowledge to address these critical aspects.

Molecular Structure Analysis and its Implication on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound possesses several key features that influence its solubility profile:

-

Aromatic Phenyl Ring: The core benzene ring is a large, nonpolar feature, suggesting good solubility in aromatic solvents like toluene and benzene due to favorable π-π stacking interactions.

-

Tert-butyl Group: This bulky, nonpolar alkyl group further enhances the lipophilic character of the molecule, favoring solubility in nonpolar solvents such as alkanes (e.g., hexane).[4]

-

Ether Linkage (-O-CH2CH2CH3): The propyl ether group introduces some polar character through the C-O-C bond. However, ethers are generally less polar than alcohols and are considered good solvents for a wide range of organic compounds.[5] The ether oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing and highly polar functional group. This introduces a significant dipole moment to the molecule, suggesting that purely nonpolar solvents may not be optimal. The polar nature of the nitro group will favor interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol).

Overall Polarity: this compound is a moderately polar molecule. The nonpolar bulk of the tert-butyl group and the phenyl ring is counterbalanced by the polar nitro and ether functionalities. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity.

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding principle for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.

-

Nonpolar Solutes: Tend to dissolve in nonpolar solvents (e.g., hexane, toluene). The primary intermolecular forces at play are London dispersion forces.

-

Polar Aprotic Solutes: Dissolve in polar aprotic solvents (e.g., acetone, DMSO). These interactions are dominated by dipole-dipole forces.

-

Polar Protic Solutes: Dissolve in polar protic solvents (e.g., water, ethanol). Hydrogen bonding is the most significant intermolecular force.

Based on its molecular structure, this compound is expected to exhibit poor solubility in water due to its large hydrophobic regions. Its solubility is predicted to be highest in moderately polar organic solvents that can interact with both the nonpolar and polar regions of the molecule.

Predictive Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | Hexane | Low to Moderate | The nonpolar tert-butyl group and alkyl chain of the ether will interact favorably, but the highly polar nitro group will be poorly solvated. |

| Nonpolar, Aromatic | Toluene | Moderate to High | Favorable π-π stacking between the solvent and the phenyl ring, coupled with dispersion forces, will promote dissolution. The moderate polarity of toluene can accommodate the polar groups to some extent. |

| Slightly Polar, Ethers | Diethyl Ether | Moderate to High | The ether linkage in the solvent is compatible with the ether in the solute. Diethyl ether has a low polarity that can accommodate the nonpolar parts of the molecule. |

| Polar, Aprotic | Acetone | High | Acetone's polarity is well-suited to solvate the polar nitro and ether groups, while its organic character interacts with the nonpolar regions. |

| Polar, Aprotic | Ethyl Acetate | High | Similar to acetone, ethyl acetate offers a good balance of polarity and organic character to effectively solvate the molecule. |

| Polar, Protic | Ethanol | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ether and nitro oxygens. However, the nonpolar bulk of the solute may limit very high solubility. |

| Polar, Protic | Methanol | Moderate | Similar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar regions of the solute. |

| Highly Polar, Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent that should effectively solvate the polar nitro group, leading to good solubility. |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is crucial. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid.

The Role of Predictive Models in Solubility Assessment

In modern drug discovery and chemical process development, computational models are increasingly used to predict solubility, saving time and resources.[6][7] Machine learning algorithms, trained on large datasets of known solubility data, can provide accurate predictions for new molecules.[8][9][10] These models typically use a set of molecular descriptors that quantify the physicochemical properties of the solute and solvent to establish a quantitative structure-property relationship (QSPR). For this compound, such models could provide more precise solubility estimates than the qualitative predictions offered in this guide.

Conclusion

While specific experimental solubility data for this compound is not widely published, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound's amphiphilic nature, with both significant nonpolar and polar functionalities, suggests that it will be most soluble in moderately polar solvents such as acetone, ethyl acetate, and toluene. For precise quantitative data, the experimental protocol detailed in this guide provides a robust methodology. The insights and procedures outlined herein are intended to empower researchers to make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this important chemical intermediate.

References

-

University of California, Irvine. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571–1578. Retrieved from [Link]

-

Khodabandeloo, B., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 4(Supplement), 65. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. Retrieved from [Link]

-

Khodabandeloo, B., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Semantic Scholar. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Retrieved from [Link]

-

Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. Retrieved from [Link]

-

Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

Gani, R., & Gani, R. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 33353-60-5 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Spectral Analysis of 4-Tert-butyl-2-nitrophenyl propyl ether

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers a comprehensive analysis of the spectral data for 4-tert-butyl-2-nitrophenyl propyl ether, a compound of interest for its potential applications in medicinal chemistry and materials science.

While experimental spectral data for this specific molecule is not widely available in public repositories, this guide will leverage advanced spectral prediction methodologies and analysis of structurally analogous compounds to provide a robust and scientifically grounded interpretation. The principles and protocols outlined herein are designed to be broadly applicable for researchers engaged in the synthesis and characterization of related small molecules.

Below is the chemical structure of this compound:

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the propyl ether chain, and the tert-butyl group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.1 | t | 2H | -OCH₂- |

| ~1.9 | sextet | 2H | -CH₂- |

| ~1.3 | s | 9H | -C(CH₃)₃ |

| ~1.0 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region is anticipated to display three distinct signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (~7.6 ppm) as a doublet. The proton meta to the nitro group and ortho to the tert-butyl group will likely appear around 7.4 ppm as a doublet of doublets. The proton ortho to the ether linkage is predicted to be the most shielded of the aromatic protons, appearing at approximately 7.1 ppm as a doublet.

The propyl ether chain should give rise to three signals. The methylene group attached to the oxygen (-OCH₂-) is expected at around 4.1 ppm as a triplet. The adjacent methylene group (-CH₂-) should appear as a sextet around 1.9 ppm, and the terminal methyl group (-CH₃) is predicted to be a triplet at approximately 1.0 ppm.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at around 1.3 ppm due to the absence of adjacent protons for coupling.

Figure 2: Predicted ¹H NMR coupling network.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would display signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C (ether) |

| ~148 | Ar-C (tert-butyl) |

| ~140 | Ar-C (nitro) |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~72 | -OCH₂- |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~22 | -CH₂- |

| ~10 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The aromatic region will show six signals, three for the quaternary carbons and three for the protonated carbons. The carbon attached to the ether oxygen is expected to be the most deshielded among the aromatic carbons, appearing around 155 ppm. The carbons bearing the tert-butyl and nitro groups are also expected at low field, around 148 ppm and 140 ppm, respectively. The three aromatic CH carbons are predicted to appear between 115 and 125 ppm.

The aliphatic region will contain signals for the propyl and tert-butyl groups. The -OCH₂- carbon is expected around 72 ppm. The quaternary carbon of the tert-butyl group should be around 35 ppm, with the methyl carbons of the tert-butyl group appearing at approximately 31 ppm. The central methylene of the propyl group is predicted at ~22 ppm, and the terminal methyl carbon at ~10 ppm.

Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretch |

| ~1520 & ~1340 | Strong | N-O (nitro) asymmetric & symmetric stretch |

| ~1250 | Strong | C-O (ether) stretch |

| ~1600 & ~1475 | Medium | C=C (aromatic) stretch |

| ~830 | Strong | C-H (aromatic) bend |

Interpretation of the IR Spectrum

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether. The aliphatic C-H stretching from the propyl and tert-butyl groups will appear in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600 and 1475 cm⁻¹. A strong out-of-plane C-H bending vibration around 830 cm⁻¹ would be consistent with the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 237 | Molecular ion [M]⁺ |

| 222 | [M - CH₃]⁺ |

| 195 | [M - C₃H₆]⁺ |

| 179 | [M - C₃H₇O]⁺ or [M - NO₂ - H]⁺ |

| 150 | [M - C₃H₇O - NO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 237, corresponding to the molecular weight of the compound. A common fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl group (CH₃), leading to a peak at m/z 222. Another likely fragmentation is the loss of propene (C₃H₆) via a McLafferty-type rearrangement, resulting in a peak at m/z 195. The base peak is likely to be the tropylium-like ion from the tert-butyl group at m/z 57. Other significant fragments could arise from the cleavage of the ether bond and loss of the nitro group.

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a small organic molecule like this compound.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-240 ppm) and a longer relaxation delay (2-5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Acquisition:

-

Collect a background spectrum of the clean, empty ATR accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup and Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer.

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively confirm the synthesis of this and related compounds, as well as elucidate the structures of unknown materials. The provided protocols offer a solid foundation for obtaining high-quality experimental data. It is the synthesis of predictive knowledge and rigorous experimental practice that ultimately drives innovation in the chemical sciences.

References

-

NMR Prediction

-

NMRDB.org: An online resource for predicting ¹H and ¹³C NMR spectra. [Link]

-

- IR Spectroscopy Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Mass Spectrometry Principles: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

General Spectral Database

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

thermal stability of 4-Tert-butyl-2-nitrophenyl propyl ether

An In-Depth Technical Guide to the Thermal Stability Assessment of 4-Tert-butyl-2-nitrophenyl propyl ether

Abstract

This technical guide provides a comprehensive framework for the evaluation of the thermal stability of this compound. Designed for researchers, process chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It establishes a first-principles approach to thermal hazard assessment, grounded in the molecule's structural characteristics. We will dissect the compound's potential thermal liabilities, propose a robust, multi-tiered experimental workflow, and provide detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). The objective is to equip scientists with the necessary tools and rationale to characterize the thermal behavior of this and structurally related nitroaromatic compounds, ensuring safer handling, storage, and process scale-up.

Introduction: The Imperative for Thermal Hazard Assessment

This compound (CAS No. 33353-60-5) is a substituted nitrophenyl ether.[1][2] While its direct applications are not widely documented, its precursor, 4-tert-butyl-2-nitrophenol, is a known intermediate in the synthesis of specialized chemicals, including biocides.[3] As with any nitroaromatic compound, its introduction into a development pipeline, whether for pharmaceuticals, agrochemicals, or specialty materials, immediately raises critical questions about its thermal stability.

Nitroaromatic compounds are energetically potent molecules, and their thermal decomposition can be highly exothermic and rapid, posing significant risks of runaway reactions and explosions.[4] Tragic industrial incidents have been linked to the thermal decomposition of such compounds, underscoring the non-negotiable requirement for a thorough understanding of their thermal behavior before any scale-up operations are considered.[4] This guide provides the strategic and tactical framework for conducting such an investigation.

Molecular Structure Analysis and Predicted Thermal Liabilities

A proactive hazard assessment begins with a structural analysis to identify potential energetic functionalities. The structure of this compound contains three key moieties that are likely to govern its decomposition pathway.

-

The ortho-Nitroaromatic System: The C-NO₂ bond is the primary energetic functional group. The bond-dissociation energy for the C-NO₂ bond in nitroaromatics is relatively low (approx. 297 kJ/mol), making its homolytic cleavage a common initiation step in thermal decomposition.[4] This cleavage releases reactive nitrogen oxides (NOx), which can catalyze further decomposition, leading to an autocatalytic runaway reaction.[5][6] The ortho position of the nitro group relative to the ether linkage can also lead to specific intramolecular reactions, such as the formation of anthranil, which has been observed in the decomposition of other ortho-substituted nitroaromatics.[4][7]

-

The Propyl Ether Linkage: Ethers are susceptible to oxidation, but in the context of thermal decomposition under an inert atmosphere, the primary liability is the cleavage of the C-O bonds. This can proceed via radical mechanisms, contributing to the pool of reactive intermediates that drive the decomposition process.

-

The tert-Butyl Group: While often considered a sterically bulky and relatively stable group, the tert-butyl substituent is not inert at elevated temperatures. Studies on the thermolysis of 4-tert-butylphenol have shown it undergoes decomposition, indicating that this group can participate in fragmentation reactions.[8]

Based on this analysis, the primary anticipated hazard is a rapid, exothermic decomposition initiated by the C-NO₂ bond scission, potentially accelerated by autocatalytic mechanisms.

A Phased Experimental Workflow for Comprehensive Analysis

To fully characterize the thermal stability, a multi-technique approach is essential. We progress from rapid screening methods to more sophisticated simulations of worst-case scenarios. This phased approach ensures that resources are used efficiently while building a comprehensive safety profile.

Caption: Phased experimental workflow for thermal hazard assessment.

Phase 1: Screening with DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary frontline techniques for initial thermal hazard screening.[9]

-

Expertise & Causality: We use DSC to measure the heat flow into or out of a sample as a function of temperature.[10] An exothermic event (a peak in the heat flow signal) indicates decomposition. This allows us to determine the onset temperature (Tₒₙₛₑₜ) at which decomposition begins and to quantify the total energy released (the heat of decomposition, ΔHₔ). TGA measures the change in mass with temperature.[11] By running TGA, we can confirm that the exotherm observed in DSC corresponds to actual decomposition (mass loss) rather than a phase change like melting or crystallization.[9]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel crucible. Rationale: High-pressure crucibles are essential to contain any gases generated during decomposition, ensuring the measured exotherm is accurate and preventing instrument contamination.

-

Crucible Sealing: Hermetically seal the crucible.

-

Instrument Setup: Place the sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. Rationale: A 10°C/min ramp is a standard screening rate that balances sensitivity and analysis time.

-

Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the exothermic peak to calculate the heat of decomposition (ΔHₔ in J/g).

-

Sample Preparation: Weigh 5-10 mg of the sample into an alumina TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 500°C at 10°C/min under a nitrogen atmosphere (20 mL/min).

-

-

Data Analysis: Record the temperature at which 5% mass loss occurs (T₅%) and the temperature of the maximum rate of degradation. Correlate these temperatures with the DSC exotherm.

Phase 2: Simulating Worst-Case Scenarios with ARC

If a significant exotherm is detected in the DSC screening, Accelerating Rate Calorimetry (ARC) is mandatory. The ARC simulates a thermal runaway event under adiabatic conditions (zero heat loss), which mimics a worst-case scenario in a large, poorly cooled reactor.[12]

-

Expertise & Causality: The ARC operates in a "Heat-Wait-Search" mode. It heats the sample in small steps, then waits and monitors for any self-heating.[13][14] Once self-heating is detected (typically >0.02 °C/min), the calorimeter switches to adiabatic mode, matching its heater temperature to the sample temperature. This ensures all the heat generated by the decomposition increases the sample's temperature, causing the reaction to accelerate. This provides critical data on temperature and pressure rise rates that cannot be obtained from DSC.[15]

-

Sample Preparation: Load approximately 1-5 g of the sample into a titanium or Hastelloy C sample bomb. Rationale: These materials offer good chemical resistance and mechanical strength at high pressures.

-

System Assembly: Attach a pressure transducer to the bomb and place it inside the ARC calorimeter.

-

Thermal Program (Heat-Wait-Search):

-

Start temperature: ~50-100°C below the Tₒₙₛₑₜ observed by DSC.

-

Heating step: 5°C.

-

Wait time: 15 minutes.

-

Search sensitivity: 0.02°C/min.

-

-

Data Acquisition: Once self-heating is detected, the instrument will track the temperature and pressure as a function of time under adiabatic conditions until the reaction is complete.

-

Data Analysis: From the resulting time-temperature-pressure data, determine:

-

Adiabatic Onset Temperature (Tₒ).

-

Adiabatic Temperature Rise (ΔTₐₔ).

-

Maximum Temperature (Tₘₐₓ) and Pressure (Pₘₐₓ).

-

Time to Maximum Rate (TMRₐₔ), which is the time it takes for the reaction to reach its maximum velocity from the point of onset.

-

Data Interpretation and Hazard Classification

The data collected must be synthesized to form a coherent picture of the thermal hazard.

Quantitative Data Summary

The key parameters from each experiment should be tabulated for clarity.

| Parameter | Technique | Description | Typical Value for Concern |

| Onset Temperature (Tₒₙₛₑₜ) | DSC | Temperature at which decomposition begins. | < 150°C |

| Heat of Decomposition (ΔHₔ) | DSC | Total energy released during decomposition. | > 300 J/g |

| Onset of Self-Heating (Tₒ) | ARC | Temperature of runaway onset under adiabatic conditions. | < 120°C |

| Time to Maximum Rate (TMRₐₔ) | ARC | Time from onset to peak reaction rate under adiabatic conditions. | < 24 hours |

| Pressure Rise Rate (dP/dt) | ARC | Rate of pressure increase during decomposition. | > 10 bar/min |

Potential Decomposition Pathway

The initial step in the thermal decomposition is critical. For this compound, the most probable initiating event is the homolysis of the C-NO₂ bond.

Caption: Plausible initiation step in the thermal decomposition pathway.

Safety and Handling Precautions

Given the potential hazards of nitroaromatic compounds, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and heavy-duty gloves.[16][17]

-

Ventilation: Handle the material in a well-ventilated chemical fume hood.[16][18]

-

Static Discharge: Ground and bond all containers when transferring material to prevent ignition from static discharge.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing and reducing agents.[16][19]

-

Scale: All initial thermal analyses should be performed on a small scale (milligrams to a few grams) before contemplating any larger-scale synthesis.

Conclusion

The thermal stability assessment of this compound is not a single experiment but a systematic investigation. By combining a foundational understanding of its molecular structure with a phased experimental approach employing DSC, TGA, and ARC, a comprehensive safety profile can be constructed. This guide provides the necessary framework for researchers to generate the critical data needed to define safe operating limits, design appropriate safety measures for scale-up, and handle this energetic material with the respect it requires. This rigorous, science-based approach is fundamental to ensuring safety and achieving success in chemical and pharmaceutical development.

References

-

Brill, T.B.; James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8). Available at: [Link]

-

Brill, T.B.; James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

-

Brill, T.B.; James, K.J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. Available at: [Link]

-

Georganics Ltd. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Georganics. Available at: [Link]

-

I. V. Ovchinnikov, et al. (2015). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 64(8). Available at: [Link]

-

ResearchGate. (n.d.). Accelerating rate calorimeter. ResearchGate. Available at: [Link]

-

Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. Available at: [Link]

-

Brill, T.B.; James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications, Chemical Reviews. Available at: [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. THT. Available at: [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Belmont Scientific. Available at: [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. Available at: [Link]

-

Hua, K., et al. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. Available at: [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-tert-Butyl-2-nitrophenol in Modern Chemical Synthesis. Chemical Synthesis Blog. Available at: [Link]

-

Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Organic Syntheses. Available at: [Link]

-

ResearchGate. (2022). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The differential scanning calorimetry (DSC) (a) and TGA (b) curves of polyarylene ether nitrile (PEN) copolymers in nitrogen. ResearchGate. Available at: [Link]

-

Coates, G.W., et al. (2022). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

Sources

- 1. This compound CAS#: 33353-60-5 [m.chemicalbook.com]

- 2. 33353-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01810J [pubs.rsc.org]

- 12. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 13. researchgate.net [researchgate.net]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. belmontscientific.com [belmontscientific.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. georganics.sk [georganics.sk]

- 19. datasheets.scbt.com [datasheets.scbt.com]

The Versatility of Substituted Nitrophenyl Ethers in Modern Organic Chemistry: A Technical Guide

Abstract

Substituted nitrophenyl ethers have emerged as a versatile and powerful class of compounds in the synthetic organic chemist's toolbox. The presence of the electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring and the ether linkage, enabling a diverse array of applications. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of substituted nitrophenyl ethers. We will delve into their crucial role as photolabile and chemically labile protecting groups, their utility as activated substrates in nucleophilic aromatic substitution (SNAr) reactions, and their growing importance as key intermediates in the synthesis of pharmaceuticals and other complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted nitrophenyl ethers in their synthetic endeavors.

Introduction: The Chemical Persona of Nitrophenyl Ethers

The defining feature of a nitrophenyl ether is the presence of one or more nitro groups on the phenyl ring attached to the ether oxygen. This seemingly simple structural modification has profound consequences for the molecule's electronic properties and reactivity. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the aromatic ring electron-deficient. This "activation" is the cornerstone of many of the applications discussed in this guide.

Furthermore, the position of the nitro group relative to the ether linkage (ortho, meta, or para) dictates the extent of this activation and introduces steric considerations that can be exploited for selective transformations. This guide will explore how these fundamental principles are translated into practical applications in organic synthesis.

Synthesis of Substituted Nitrophenyl Ethers: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers, including nitrophenyl ethers, is the Ullmann condensation.[1] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[1]

Core Mechanism of the Ullmann Condensation

While the precise mechanism of the Ullmann condensation has been a subject of extensive research, a generally accepted pathway involves the following key steps:[2]

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion, which then coordinates with a copper(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate a copper(I) species, which can re-enter the catalytic cycle.

The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide can facilitate the oxidative addition step, often leading to higher yields and milder reaction conditions.[1][3]

Figure 1: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol provides a representative procedure for the synthesis of a substituted nitrophenyl ether via the Ullmann condensation.[1]

Materials:

-

4-Chloronitrobenzene

-

Phenol

-

Potassium Hydroxide (KOH)

-

Copper powder (activated)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol and potassium hydroxide in the chosen solvent.

-

Heat the mixture to ensure complete formation of the potassium phenoxide salt.

-

Add a catalytic amount of activated copper powder to the reaction mixture.

-

To the stirred mixture, add 4-chloronitrobenzene portion-wise. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature typically in the range of 150-210°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-nitrophenyl phenyl ether.

Table 1: Representative Yields for Ullmann Condensation Reactions

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Cu | KOH | NMP | 180 | 85 | [1] |

| 2-Iodonitrobenzene | 4-Methoxyphenol | CuI | K2CO3 | DMF | 150 | 92 | [4] |

| 4-Bromonitrobenzene | Phenol | CuO-NPs | K2CO3 | Toluene | 110 | 78 | [5] |

Substituted Nitrophenyl Ethers as Protecting Groups

The unique reactivity of the nitrophenyl group has led to its widespread use in protecting group chemistry. The ability to cleave the ether linkage under specific and often mild conditions makes nitrophenyl ethers valuable tools in multi-step organic synthesis.

o-Nitrobenzyl Ethers: A Photolabile Protecting Group

o-Nitrobenzyl ethers are a prominent class of photolabile protecting groups for alcohols, phenols, and amines.[6][7] Irradiation with UV light (typically around 350 nm) induces an intramolecular rearrangement, leading to the release of the protected functional group and the formation of o-nitrosobenzaldehyde as a byproduct.[7][8]

Mechanism of Photolytic Cleavage:

The photolytic cleavage is initiated by the photoexcitation of the o-nitrobenzyl group. This leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the C-O bond and release of the protected alcohol or amine.[7]

Figure 2: Mechanism of photolytic cleavage of an o-nitrobenzyl ether.

The rate of photolytic cleavage can be influenced by the substitution pattern on the aromatic ring and the nature of the protected functional group.[9][10] The introduction of electron-donating groups on the aromatic ring can increase the rate of cleavage.[10]

Experimental Protocol: Photolytic Deprotection of an o-Nitrobenzyl Protected Alcohol

Materials:

-

o-Nitrobenzyl protected alcohol

-

Appropriate solvent (e.g., methanol, dioxane, or aqueous buffer)

-

UV lamp (e.g., 365 nm)

-

Reaction vessel transparent to UV light (e.g., quartz)

Procedure:

-

Dissolve the o-nitrobenzyl protected alcohol in the chosen solvent in a UV-transparent reaction vessel.

-

Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm).

-

Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the deprotected alcohol from the o-nitrosobenzaldehyde byproduct by column chromatography or other suitable methods.

Chemically Labile Nitrophenyl Ethers

In addition to photolabile protecting groups, certain substituted nitrophenyl ethers can be cleaved under specific chemical conditions. For instance, p-nitrobenzyl ethers can be cleaved by reduction of the nitro group to an amine, followed by further transformation.[11] More recently, a method for the cleavage of both o- and p-nitrobenzyl ethers and amides using aqueous NaOH in methanol has been reported.[11]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in nitrophenyl ethers makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[12] The nitro group, particularly when positioned ortho or para to the leaving group (in this case, the aryloxy group), strongly activates the ring towards nucleophilic attack.[12][13]

The SNAr Mechanism

The SNAr reaction of a nitrophenyl ether with a nucleophile proceeds through a two-step addition-elimination mechanism:[12][13]

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group(s).[12]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (the phenoxide or substituted phenoxide).

Figure 3: The addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

The rate of SNAr reactions is influenced by several factors, including the number and position of the nitro groups, the nature of the nucleophile, and the solvent.[14][15] Generally, a greater number of nitro groups and their placement at ortho and para positions lead to a faster reaction.[13]

Applications in Synthesis

SNAr reactions of nitrophenyl ethers are widely used to introduce a variety of functional groups onto an aromatic ring. For example, reaction with amines leads to the formation of N-aryl compounds, which are important structural motifs in many pharmaceuticals and agrochemicals.[16]

Experimental Protocol: SNAr Reaction of 1,3-Dinitrophenoxybenzene with an Amine

Materials:

-

1,3-Dinitrophenoxybenzene

-

Primary or secondary amine

-

Polar aprotic solvent (e.g., DMSO, DMF)

-

Base (e.g., K2CO3 or a tertiary amine, if necessary)

Procedure:

-

Dissolve 1,3-dinitrophenoxybenzene in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution. If the amine salt is used, or if the amine is not sufficiently basic, an auxiliary base may be required.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity and structural features of substituted nitrophenyl ethers have made them valuable scaffolds and intermediates in medicinal chemistry.

Nitrophenyl Ethers as Pharmacophores

The nitrophenyl ether motif is present in a number of biologically active molecules. For example, certain substituted N-(4'-nitrophenyl)-l-prolinamides have been synthesized and shown to exhibit significant in vitro anticancer activities against various human carcinoma cell lines.[16] The nitro group in these compounds can participate in crucial interactions with biological targets and can also be a site for metabolic activation.

Intermediates in Pharmaceutical Synthesis

Substituted nitrophenyl ethers are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[17] Their ability to undergo SNAr reactions allows for the facile introduction of nitrogen-containing functional groups, which are prevalent in many drug molecules. Ethyl p-nitrophenyl ether, for instance, is used as an intermediate in the synthesis of phenacetin.[18]

Furthermore, reagents like 4-nitrophenyl chloroformate are widely employed in pharmaceutical synthesis to create activated esters that can readily react with amines or alcohols to form carbamates and carbonates, respectively, which are common linkages in drug molecules.[19][20][21]

Table 2: Examples of Substituted Nitrophenyl Ethers in Medicinal Chemistry

| Compound Class | Biological Activity | Application | Reference |

| N-(4'-nitrophenyl)-l-prolinamides | Anticancer | Potential therapeutic agents | [16] |

| Nitrophenyl-containing tetrahydroisoquinolines | Anticancer, Antioxidant | Drug discovery scaffolds | [22][23][24] |

| Ethyl p-nitrophenyl ether | - | Intermediate for phenacetin synthesis | [18] |

| 4-Nitrophenyl chloroformate | - | Reagent for carbamate and carbonate formation in drug synthesis | [19][20][25][26] |

Conclusion

Substituted nitrophenyl ethers represent a class of organic compounds with a rich and diverse chemistry. Their synthesis, primarily through the Ullmann condensation, is well-established, and their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group. This inherent reactivity has been ingeniously harnessed in a variety of applications, from their use as versatile photolabile and chemically labile protecting groups to their role as activated substrates in nucleophilic aromatic substitution reactions. The continued exploration of substituted nitrophenyl ethers in medicinal chemistry and materials science promises to unveil even more innovative applications in the future. This guide has provided a comprehensive overview of the core principles and practical applications of these valuable synthetic tools, empowering researchers to confidently incorporate them into their synthetic strategies.

References

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-Nitrophenyl Chloroformate: Comprehensive Overview and Applications. (2025, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020, September 9). Royal Society Open Science. Retrieved January 19, 2026, from [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Mechanisms of Nucleophilic Substitution Reactions of Aromatic Ethers with Amines in Benzene - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. (n.d.). Retrieved January 19, 2026, from [Link]

-

Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2012, January 26). Macromolecules. Retrieved January 19, 2026, from [Link]

-

Ethyl p-nitrophenyl ether - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 19, 2026, from [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. (2023, April 20). Retrieved January 19, 2026, from [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 19, 2026, from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

-

SNAr reaction mechanism - YouTube. (2020, February 2). Retrieved January 19, 2026, from [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. (2025, December 5). Retrieved January 19, 2026, from [Link]

- US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents. (n.d.).

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

-

Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

(PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ResearchGate. (2022, March 4). Retrieved January 19, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Optimization of p-nitrophenyl ethanol ether synthesis - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.). Retrieved January 19, 2026, from [Link]

-

Aromatic Nucleophilic Substitution - Fisher Scientific. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 14. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. chembk.com [chembk.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Page loading... [wap.guidechem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. thieme-connect.com [thieme-connect.com]

- 26. 4-Nitrophenyl chloroformate for synthesis 7693-46-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Tert-butyl-2-nitrophenyl Derivatives: Synthesis, Photochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-tert-butyl-2-nitrophenyl derivatives, a class of compounds with significant and expanding applications in chemical synthesis, drug delivery, and cellular biology. As a senior application scientist, this document aims to synthesize technical data with practical insights, offering a valuable resource for researchers and developers in the field. We will delve into the synthesis of these versatile molecules, explore their unique photochemical properties, and detail their applications, particularly as photolabile protecting groups and bioactive agents.

The 4-Tert-butyl-2-nitrophenyl Scaffold: An Introduction

The 4-tert-butyl-2-nitrophenyl core structure offers a unique combination of steric and electronic properties that underpin its utility. The presence of a nitro group in the ortho position to a phenolic hydroxyl or its derivative is central to the photochemical activity observed in many of these compounds. The bulky tert-butyl group at the para position significantly influences the molecule's solubility, lipophilicity, and electronic characteristics, often enhancing its performance in various applications.

This guide will explore the journey from the foundational molecule, 4-tert-butyl-2-nitrophenol, to its diverse range of derivatives and their practical implementations.

Synthesis of 4-Tert-butyl-2-nitrophenyl Derivatives

The synthesis of this class of compounds typically begins with the nitration of 4-tert-butylphenol. This foundational step is critical for introducing the nitro group that is essential for many of the applications discussed later.

Synthesis of the Core Moiety: 4-Tert-butyl-2-nitrophenol

A common and efficient method for the synthesis of 4-tert-butyl-2-nitrophenol involves the direct nitration of commercially available 4-tert-butylphenol.

Experimental Protocol: Nitration of 4-tert-butylphenol [1]

-